ELOVL4 Deficiency Selectively Depletes C30 ω-OH Ceramide, Causing Lethal Barrier Defects Not Rescued by Shorter-Chain Ceramides
Genetic ablation of the fatty acid elongase ELOVL4 in mice produces a highly selective deficiency: C30 ω-OH Ceramide is virtually eliminated from the epidermis, while the total protein-bound ω-hydroxyceramide pool collapses and cannot be compensated by shorter-chain (C24–C28) ω-hydroxy ceramide species . This specific depletion results in a lethal neonatal permeability barrier defect, demonstrating that C30 ω-OH Ceramide is a non-redundant, essential structural component that shorter-chain ω-OH ceramides cannot functionally replace .
| Evidence Dimension | Neonatal survival and barrier competence upon genetic depletion |
|---|---|
| Target Compound Data | C30 ω-OH Ceramide: undetectable in ELOVL4-null mouse epidermis |
| Comparator Or Baseline | C24–C28 ω-OH Ceramides: present but insufficient to maintain barrier function |
| Quantified Difference | ELOVL4 deletion causes ~100% neonatal lethality with absent C30 ω-OH Ceramide; shorter-chain ω-OH ceramides alone cannot sustain viability . |
| Conditions | ELOVL4 knockout mouse model; epidermal lipid analysis by mass spectrometry; neonatal survival endpoint. |
Why This Matters
This demonstrates that C30 ω-OH Ceramide possesses a unique and irreplaceable structural role in the skin barrier that cannot be functionally substituted by C24–C28 ω-OH ceramide analogs.
- [1] C30(ω-hydroxy) Ceramide (d18:1/30:0) deficiency causes defective skin-water permeability barrier function and neonatal lethality in elongation of very long chain fatty acids-4 (ELOVL4) deficient mice. Product documentation referencing primary literature. MedChemExpress; PeptideDB. View Source
